molecular formula C16H31NO B14557716 2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- CAS No. 62036-36-6

2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl-

Cat. No.: B14557716
CAS No.: 62036-36-6
M. Wt: 253.42 g/mol
InChI Key: DAPIWTIZWGGMNG-UHFFFAOYSA-N
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Description

2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- is an organic compound that belongs to the class of amines. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amine group attached to a cyclohexyl group. The presence of diethyl and dimethyl substituents adds to the complexity of its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of furan with an amine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The furan ring may participate in aromatic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanamine: A simpler analog without the cyclohexyl and diethyl substituents.

    N-Cyclohexylamine: Lacks the furan ring and diethyl substituents.

    3,3-Diethyltetrahydrofuran: Contains the furan ring and diethyl groups but lacks the amine and cyclohexyl substituents.

Uniqueness

The unique combination of the furan ring, amine group, cyclohexyl, and diethyl substituents in 2-Furanamine, N-cyclohexyl-3,3-diethyltetrahydro-5,5-dimethyl- imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from its simpler analogs.

Properties

CAS No.

62036-36-6

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

N-cyclohexyl-3,3-diethyl-5,5-dimethyloxolan-2-amine

InChI

InChI=1S/C16H31NO/c1-5-16(6-2)12-15(3,4)18-14(16)17-13-10-8-7-9-11-13/h13-14,17H,5-12H2,1-4H3

InChI Key

DAPIWTIZWGGMNG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1NC2CCCCC2)(C)C)CC

Origin of Product

United States

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